sEH Inhibitory Potency Relative to Patent-Lead Nicotinamide sEH Inhibitors
No direct sEH inhibition data exists for CAS 1798675-27-0. As a class-level inference, its 2-ethoxy-furan-hydroxypropyl architecture mirrors that of patented sEH inhibitors with sub-nanomolar Ki values. For example, a structurally analogous compound from US10377744 (Compound No. 2389) exhibited a Ki of 0.660 nM against human recombinant sEH [1]. By comparison, simpler nicotinamide fragments lacking the hydroxypropyl-furan moiety often show >100-fold lower potency. This gap underscores the importance of the full substitution pattern for target engagement, but without direct measurement, the exact potency of the title compound remains unvalidated.
| Evidence Dimension | sEH enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Not available (NA) |
| Comparator Or Baseline | US10377744 Compound No. 2389: Ki = 0.660 nM (human sEH, FRET-based ACPU displacement assay) |
| Quantified Difference | Cannot be calculated; class trend suggests potential for sub-nanomolar activity. |
| Conditions | Recombinant human sEH, FRET assay (Lee et al. 2013 methodology) [2] |
Why This Matters
The absence of direct data means the compound cannot be quantitatively prioritized over known analogs for sEH-related research; procurement should be contingent on the vendor providing authenticated batch-specific activity data.
- [1] BindingDB. (2016). BDBM50100518 (US10377744, Compound No. 2389) Ki data. View Source
- [2] H. S. Lee et al. (2013). Analytical Biochemistry, 434, 259-268. FRET assay for sEH Ki determination. View Source
